Hoipin-1

LUBAC HOIP enzymatic assay

Hoipin-1 is the definitive, first-in-class covalent LUBAC inhibitor—irreplaceable for rigorous SAR benchmarking and mechanistic studies. It selectively modifies HOIP Cys885 via its α,β-unsaturated carbonyl moiety, with a co-crystal structure (PDB: 6KC5) confirming binding at Arg935 and Asp936. Unlike polypharmacological alternatives (thiolutin, stapled peptides), Hoipin-1 offers a >35-fold therapeutic window (cytotoxic IC50 >100 μM vs. functional IC50 2.8 μM). As the reference standard against which HOIPIN-2 through HOIPIN-8 were developed and quantitatively compared, it is indispensable for medicinal chemistry programs optimizing next-generation LUBAC inhibitors. Procure with confidence for reproducible, publication-grade data.

Molecular Formula C17H13NaO4
Molecular Weight 304.27 g/mol
Cat. No. B10783246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHoipin-1
Molecular FormulaC17H13NaO4
Molecular Weight304.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2C(=O)[O-].[Na+]
InChIInChI=1S/C17H14O4.Na/c1-21-16-9-5-4-8-14(16)15(18)11-10-12-6-2-3-7-13(12)17(19)20;/h2-11H,1H3,(H,19,20);/q;+1/p-1/b11-10+;
InChIKeyJCKWBPCGGVUJEV-ASTDGNLGSA-M
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hoipin-1 (JTP-0819958): First-in-Class Small-Molecule LUBAC Inhibitor for NF-κB Pathway Research


Hoipin-1 (HOIP inhibitor-1, JTP-0819958) is a thiol-reactive, α,β-unsaturated carbonyl-containing small molecule that selectively inhibits the linear ubiquitin chain assembly complex (LUBAC) [1]. LUBAC, composed of HOIP (RNF31), HOIL-1L, and SHARPIN subunits, is the sole E3 ligase complex responsible for generating Met1-linked linear ubiquitin chains, which are critical for canonical NF-κB pathway activation [2]. Hoipin-1 was identified through high-throughput screening of a 250,000-compound library as the first chemical inhibitor of LUBAC, enabling pharmacological interrogation of linear ubiquitination-dependent signaling [1].

Why Hoipin-1 Cannot Be Substituted by Generic HOIP Inhibitors: Covalent Mechanism, LUBAC-Selective Scaffold, and Benchmark Status


Generic substitution of Hoipin-1 with other HOIP/RNF31-targeting agents—such as the natural product thiolutin, fragment-based covalent ligands, or stapled peptide inhibitors—is not scientifically justified. Hoipin-1 inhibits LUBAC through a defined covalent mechanism: its α,β-unsaturated carbonyl moiety modifies the active-site Cys885 of HOIP, with additional binding facilitated by Arg935 and Asp936 in the LDD domain [1]. This specific binding mode, validated by crystal structures of the HOIP-HOIPIN-1 complex, underpins its LUBAC-selective activity [1]. In contrast, thiolutin inhibits JAMM domain metalloproteases (e.g., AMSH IC50 = 4 μM, Rpn11 IC50 = 0.53 μM) and NLRP3 inflammasome activation, exhibiting broad polypharmacology . Stapled peptide inhibitors disrupt HOIL-1L–HOIP interaction rather than targeting the catalytic cysteine [2]. Hoipin-1 remains the benchmark small-molecule LUBAC inhibitor against which all optimized derivatives (HOIPIN-2 through HOIPIN-8) were developed and quantitatively compared [3].

Hoipin-1 Quantitative Differentiation Guide: Head-to-Head Comparisons with HOIPIN-8 and Alternative LUBAC Inhibitors


Petit-LUBAC Enzymatic Inhibition: Hoipin-1 IC50 vs. Optimized Derivative HOIPIN-8

Hoipin-1 inhibits recombinant petit-LUBAC linear ubiquitination activity with an IC50 of 2.8 μM [1]. In the same study, the optimized derivative HOIPIN-8 achieved an IC50 of 11 nM, representing a 255-fold increase in potency over Hoipin-1 [1]. This head-to-head comparison establishes Hoipin-1 as the foundational scaffold from which more potent tool compounds were derived, defining the baseline for SAR studies.

LUBAC HOIP enzymatic assay

Subcomplex-Specific Inhibition: Hoipin-1 IC50 Profiles Against Three LUBAC Subunit Compositions

Hoipin-1 exhibits differential inhibitory activity depending on the LUBAC subcomplex composition. Against the HOIL-1L/HOIP complex, the IC50 is 4.4 μM; against the full trimeric HOIL-1L/HOIP/SHARPIN complex, the IC50 is 3.5 μM; and against the HOIP/SHARPIN complex, the IC50 is 3.7 μM . No comparator data are available for alternative LUBAC inhibitors under identical conditions, but these values establish Hoipin-1's activity profile across physiologically relevant LUBAC assemblies.

LUBAC HOIL-1L SHARPIN ubiquitination

Cellular NF-κB Inhibition: Hoipin-1 vs. HOIPIN-8 in LUBAC-Mediated and TNF-α-Induced Signaling

In cellular assays, Hoipin-1 inhibits LUBAC-mediated NF-κB activation with an IC50 of 4.2 μM (calculated from the 10-fold enhancement of HOIPIN-8). HOIPIN-8 exhibits a 10-fold enhanced inhibitory activity on LUBAC-mediated NF-κB activation compared to Hoipin-1 [1]. Against TNF-α-induced NF-κB activation, HOIPIN-8 shows a 4-fold enhancement over Hoipin-1 [1]. In HEK293T cells, HOIPIN-8 inhibits NF-κB activation with an IC50 of 0.42 μM, which is >10-fold more potent than Hoipin-1 [2].

NF-κB LUBAC TNF-α cell-based assay

Cytotoxicity Profile: Hoipin-1 Displays Minimal Cytotoxicity in A549 Cells (IC50 >100 μM) at Functional Concentrations

Hoipin-1 exhibits no apparent cytotoxicity in A549 cells following 72-hour treatment at concentrations up to 100 μM, with a cytotoxic IC50 >100 μM . This represents a >35-fold separation between the functional IC50 for petit-LUBAC inhibition (2.8 μM) and the onset of cytotoxicity. The optimized derivative HOIPIN-8 similarly shows little cytotoxicity on A549 cells at 72 hours (IC50 ≈100 μM) [1]. In TNF-α/CHX co-treated A549 cells, Hoipin-1 decreases cell viability in a concentration-dependent manner (1-30 μM) due to sensitization to TNF-α-induced apoptosis, a mechanism-dependent effect rather than intrinsic cytotoxicity [2].

cytotoxicity A549 cell viability therapeutic window

Time-Dependent Inhibition Kinetics: Hoipin-1 Requires Extended Preincubation for Maximal Potency

Hoipin-1 exhibits time-dependent inhibition kinetics consistent with its covalent mechanism of action. In HTRF-based petit-LUBAC ubiquitination assays, the IC50 values depend strongly on preincubation time: 26 μM after 1, 3, and 6 hours of preincubation, decreasing to 3.926 μM after 24 hours of preincubation . This 6.6-fold improvement in apparent potency with extended preincubation is characteristic of irreversible covalent modification. No comparable time-course data are published for HOIPIN-8 or alternative HOIP inhibitors.

preincubation time-dependent covalent inhibitor assay optimization

Structural Binding Mode: Crystal Structure of Hoipin-1 Bound to HOIP RING2-LDD Domain

The crystal structure of Hoipin-1 bound to the HOIP RING2-LDD domain (PDB: 6KC5) reveals the molecular basis for LUBAC inhibition [1]. Hoipin-1 covalently modifies the active-site Cys885 of HOIP through its α,β-unsaturated carbonyl moiety, with additional binding interactions contributed by Arg935 and Asp936 in the C-terminal LDD domain [1]. This structural information, validated at atomic resolution, distinguishes Hoipin-1 from other LUBAC-targeting modalities. For comparison, stapled peptide inhibitors bind to HOIP through a distinct mechanism (disruption of HOIL-1L interaction) rather than catalytic cysteine modification [2]. Fragment-based covalent ligand screening has identified alternative scaffolds (e.g., PDB: 6GZY) that also target Cys885 but lack the optimized binding interactions of the HOIPIN scaffold [3].

crystal structure HOIP RING2-LDD covalent inhibitor

Hoipin-1 Research and Industrial Application Scenarios: From Foundational LUBAC Studies to Drug Discovery Benchmarking


SAR Studies and Derivative Development: Hoipin-1 as the Parent Scaffold for HOIPIN Series Optimization

Hoipin-1 serves as the essential baseline compound for structure-activity relationship (SAR) studies of LUBAC inhibitors. The HOIPIN series (HOIPIN-2 through HOIPIN-8) was systematically synthesized and evaluated against Hoipin-1 as the reference standard. In petit-LUBAC inhibition assays, Hoipin-1's IC50 of 2.8 μM established the benchmark against which HOIPIN-8's 255-fold enhanced potency (11 nM) was measured [1]. Similarly, in cellular NF-κB assays, Hoipin-1's activity defined the baseline for quantifying HOIPIN-8's 10-fold (LUBAC-mediated) and 4-fold (TNF-α-induced) improvements [1]. For medicinal chemistry groups optimizing LUBAC inhibitors, Hoipin-1 is an indispensable reference compound that enables quantitative assessment of structural modifications. The available crystal structure of Hoipin-1 bound to HOIP (PDB: 6KC5) further supports rational design efforts by revealing critical binding interactions at Cys885, Arg935, and Asp936 [2].

LUBAC Mechanism-of-Action Studies: Covalent Cys885 Modification and Time-Dependent Kinetics

Investigators requiring a well-characterized covalent LUBAC inhibitor for mechanistic studies should select Hoipin-1 due to its extensively validated mechanism of action. Hoipin-1 irreversibly modifies the active-site Cys885 of HOIP via its α,β-unsaturated carbonyl electrophile [2]. This covalent mechanism manifests as time-dependent inhibition: IC50 values decrease from 26 μM (1-6 h preincubation) to 3.926 μM after 24 h preincubation in petit-LUBAC assays . This kinetic behavior is essential for designing washout experiments, residence time studies, and experiments requiring irreversible target engagement. Alternative HOIP-targeting agents—including thiolutin (a natural product with JAMM metalloprotease activity and NLRP3 inflammasome effects) and stapled peptides (which disrupt protein-protein interactions) [3]—lack this defined covalent mechanism and may introduce confounding polypharmacology. Hoipin-1's combination of covalent Cys885 modification and available co-crystal structure makes it the preferred tool for rigorous mechanistic interrogation of LUBAC function.

NF-κB Pathway Dissection: Differential LUBAC-Dependent vs. TNF-α-Driven Signaling Analysis

Hoipin-1 enables pathway-specific analysis of NF-κB activation when used in conjunction with its optimized derivative HOIPIN-8. Hoipin-1 inhibits LUBAC-mediated NF-κB activation with an IC50 of approximately 4.2 μM (inferred from 10-fold HOIPIN-8 enhancement), whereas HOIPIN-8 achieves inhibition with an IC50 of 0.42 μM in HEK293T cells [1][4]. Against TNF-α-induced NF-κB signaling, HOIPIN-8 exhibits a 4-fold enhancement over Hoipin-1 [1]. This differential potency profile allows researchers to establish concentration windows for selective inhibition: low concentrations of HOIPIN-8 can achieve potent LUBAC inhibition, while Hoipin-1 at moderate concentrations provides partial inhibition suitable for studying pathway dynamics. Furthermore, Hoipin-1's subcomplex-specific IC50 values (HOIL-1L/HOIP: 4.4 μM; trimeric LUBAC: 3.5 μM; HOIP/SHARPIN: 3.7 μM) provide additional granularity for experiments using defined LUBAC subcomplexes. This quantitative framework for pathway dissection is not achievable with non-selective agents such as thiolutin or with peptide inhibitors that operate through distinct binding modes.

Chemical Probe Qualification and Drug Discovery Benchmarking: Cytotoxicity Assessment and Therapeutic Window Calculation

Hoipin-1 meets key criteria for a qualified chemical probe and serves as a benchmark for evaluating next-generation LUBAC inhibitors. In A549 cells, Hoipin-1 demonstrates no apparent cytotoxicity after 72-hour treatment at concentrations up to 100 μM (cytotoxic IC50 >100 μM) , yielding a >35-fold separation between functional LUBAC inhibition (IC50 2.8 μM) and cytotoxic effects. This favorable therapeutic window validates Hoipin-1's utility for cellular studies without confounding off-target toxicity. The optimized derivative HOIPIN-8 maintains a similar cytotoxicity profile (IC50 ≈100 μM) [4], establishing a class-level safety margin for the HOIPIN scaffold. For drug discovery programs targeting LUBAC in B-cell lymphomas—where HOIPINs effectively induce cell death in ABC-DLBCL cells [2]—Hoipin-1 provides the foundational potency and safety data required for lead optimization. Preclinical studies with HOIPIN-8 have demonstrated efficacy in alleviating imiquimod-induced psoriasis in mice [2], establishing the translational relevance of the HOIPIN scaffold and positioning Hoipin-1 as the essential reference compound for interpreting these in vivo findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hoipin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.